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Compound of Interest

Compound Name: Cinnamaldehyde oxime

Cat. No.: B7722432 Get Quote

Introduction

Cinnamaldehyde oxime, a derivative of cinnamaldehyde, is a molecule of interest in organic

synthesis and medicinal chemistry. As with many oximes, it can exist as two geometric isomers,

syn (Z) and anti (E), which can exhibit distinct physical, chemical, and biological properties. A

thorough spectroscopic characterization is therefore essential for unambiguous identification

and for understanding the structure-activity relationships of its derivatives. This technical guide

provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for cinnamaldehyde oxime, complete with detailed

experimental protocols and a workflow for its synthesis and analysis.

Spectroscopic Data
The spectroscopic data for the syn-(Z) and anti-(E) isomers of cinnamaldehyde oxime are

summarized below. The distinct spatial arrangement of the hydroxyl group relative to the vinyl

proton results in noticeable differences in their NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectra
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Assignment
(1Z,2E)-Cinnamaldehyde

Oxime (syn)[1]
(1E,2E)-Cinnamaldehyde

Oxime (anti)

Solvent CDCl₃ CDCl₃

Frequency 400 MHz 400 MHz

δ (ppm) Signal (Multiplicity, J in Hz) Signal (Multiplicity, J in Hz)

H-1 (CH=N) 7.94 (t, J = 4.8) ~8.1 (d)

H-2 (C=CH-Ar) 7.28 - 7.55 (m) ~7.0-7.2 (m)

H-3 (CH=CH-Ar) 6.84 (d, J = 5.6) ~6.9 (d)

Ar-H 7.28 - 7.55 (m) 7.2 - 7.5 (m)

N-OH ~9.0 (br s) ~9.0 (br s)

¹³C NMR Spectra

Assignment
(1Z,2E)-Cinnamaldehyde

Oxime (syn)[1]
(1E,2E)-Cinnamaldehyde

Oxime (anti)

Solvent CDCl₃ CDCl₃

Frequency 100.5 MHz 100.5 MHz

δ (ppm) Signal Signal

C-1 (CH=N) 152.0 ~150

C-2 (C=CH-Ar) 121.5 ~123

C-3 (CH=CH-Ar) 139.2 ~138

C-4 (Ar-C) 135.7 ~136

C-5, C-9 (Ar-CH) 127.0 ~127

C-6, C-8 (Ar-CH) 128.8 ~129

C-7 (Ar-CH) 129.0 ~129
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Infrared (IR) Spectroscopy
The IR spectrum of cinnamaldehyde oxime shows characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm⁻¹) Assignment Reference

3356 O-H stretch [1]

1630 C=N stretch [1]

1444 C=C (aromatic) stretch [1]

1291 C-N stretch [1]

987, 976, 955 =C-H bend (out-of-plane) [1]

747, 691
C-H bend (aromatic, out-of-

plane)
[1]

Mass Spectrometry (MS)
The electron ionization mass spectrum of cinnamaldehyde oxime is expected to show a

molecular ion peak [M]⁺ at m/z 147, corresponding to its molecular weight. The fragmentation

pattern would likely involve the loss of small molecules or radicals. While a detailed

comparative analysis of the fragmentation of syn and anti isomers is not readily available,

general fragmentation pathways for oximes include α-cleavage and McLafferty rearrangement.
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m/z Proposed Fragment

147 [M]⁺

130 [M - OH]⁺

129 [M - H₂O]⁺

115 [M - H₂O - CH]⁺

103 [C₈H₇]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺

Experimental Protocols
Synthesis of (1Z,2E)-Cinnamaldehyde Oxime[1]
A solution of cinnamaldehyde (1.32 g, 10 mmol) in ethanol (20 ml) is treated with a solution of

hydroxylamine hydrochloride (2.74 g, 39.7 mmol) in water (7.5 ml). The mixture is stirred at

60°C for 3 hours. After cooling, approximately half of the solvent is removed under reduced

pressure. The remaining mixture is poured into water (50 ml) and extracted with chloroform (3 x

20 ml). The combined organic layers are dried over anhydrous magnesium sulfate and

concentrated in vacuo. The crude product is then purified by column chromatography on silica

gel using dichloromethane as the eluent to yield (1Z,2E)-cinnamaldehyde oxime.

NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is prepared by

dissolving approximately 10-20 mg of the cinnamaldehyde oxime isomer in 0.7 mL of

deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (δ =

0.00 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-

decoupled sequence is employed.

Infrared (IR) Spectroscopy
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small

amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin
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pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-

MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The mass spectrometer

is set to scan a mass range of m/z 40-500.

Logical Workflow
The following diagram illustrates the workflow from the synthesis of cinnamaldehyde oxime to

its spectroscopic characterization.
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Workflow for Synthesis and Spectroscopic Analysis of Cinnamaldehyde Oxime
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Caption: Synthesis and Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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